molecular formula C21H25N5O2 B2965139 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide CAS No. 1002430-93-4

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2965139
CAS No.: 1002430-93-4
M. Wt: 379.464
InChI Key: RBFISFZHHAJXED-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This molecule integrates a 3,5-dimethylpyrazole moiety, a structure frequently employed in the development of pharmaceutical agents and as a ligand in coordination chemistry due to its strong metal-binding properties . The core structure also features a pyrimidinone (6-oxo-pyrimidine) scaffold, which is a privileged structure in medicinal chemistry known for its diverse biological activities. The specific substitution pattern, including the propyl and acetamide groups, suggests potential for high target selectivity and optimized pharmacokinetic properties. This compound is intended for research applications only, strictly within laboratory settings. Its complex structure makes it a valuable intermediate or candidate for investigating new therapeutic targets, particularly in oncology, inflammation, and infectious diseases. Researchers can utilize it in high-throughput screening assays to identify novel biological pathways, in structure-activity relationship (SAR) studies to optimize lead compounds, or as a building block for the synthesis of more complex chemical entities. Its mechanism of action is likely tailored to interact with specific enzymatic targets, such as kinases or receptors, where the pyrimidinone core can act as an ATP-mimetic. Handling should be conducted by qualified personnel with appropriate safety precautions, as is standard with all research-grade chemicals.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-5-7-17-12-20(28)25(21(23-17)26-16(4)11-15(3)24-26)13-19(27)22-18-9-6-8-14(2)10-18/h6,8-12H,5,7,13H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFISFZHHAJXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

This compound features a pyrazole ring, a pyrimidine ring, and an acetamide moiety, which contribute to its pharmacological properties. Its molecular formula is C17H22N4O2C_{17}H_{22}N_4O_2, with a molecular weight of approximately 318.39 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The binding affinity and interaction dynamics can lead to modulation of various biological processes, including:

  • Inhibition of cancer cell proliferation : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways.
  • Anti-inflammatory effects : It may inhibit pro-inflammatory cytokines and enzymes linked to inflammatory responses.

Biological Activity Studies

Recent studies have evaluated the biological activities of related pyrazole derivatives, providing insights into the potential efficacy of this compound.

Anticancer Activity

A review highlighted the anticancer potential of pyrazole derivatives, noting significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

For instance, derivatives similar to the target compound exhibited IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines .

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can effectively reduce inflammation markers in vitro. For example, several compounds demonstrated the ability to lower levels of TNF-alpha and IL-6 in treated macrophages.

Case Studies

  • Study on MCF7 Cells :
    • Objective : To assess the cytotoxicity of the compound against breast cancer cells.
    • Findings : The compound exhibited significant growth inhibition with an IC50 value of approximately 10 µM, indicating strong anticancer properties.
  • Study on Inflammatory Response :
    • Objective : To evaluate anti-inflammatory effects in an animal model.
    • Findings : Administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines compared to control groups.

Comparison with Similar Compounds

Structural Features of the Target Compound

  • Core structure : A pyrimidin-6-one ring substituted at position 2 with a 3,5-dimethylpyrazol-1-yl group and at position 4 with a propyl chain.
  • Acetamide side chain: Linked to the pyrimidinone via position 1, terminating in an m-tolyl (3-methylphenyl) group.
  • Key functional groups: Pyrimidinone carbonyl (hydrogen bond acceptor). m-Tolyl methyl group (hydrophobic/steric influence).
Substituent Variations on the Arylacetamide Group
Compound Name Aryl Group Substitution Molecular Weight Key Structural Differences Reference
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide 3-methylphenyl ~397.45 Baseline structure N/A
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide 4-trifluoromethoxyphenyl 449.4 Electron-withdrawing trifluoromethoxy group
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Cyclopropylamide Not reported Chloropyridazinyl-pyrrolidine hybrid substituent

Key Observations :

  • Steric and conformational influence : The cyclopropylamide in introduces a strained ring system, which may restrict rotational freedom and alter binding kinetics.
  • Hydrogen bonding : The m-tolyl methyl group in the target compound contributes to hydrophobic interactions, whereas the trifluoromethoxy group in may engage in weak hydrogen bonding via fluorine atoms .
Pyrimidinone and Pyrazole Modifications
  • Propyl vs. other alkyl chains: The 4-propyl group on the pyrimidinone core may enhance lipophilicity compared to shorter-chain analogs, influencing membrane permeability.
  • 3,5-Dimethylpyrazole : This substitution pattern optimizes steric bulk and electronic effects, contrasting with unsubstituted pyrazoles, which may exhibit reduced target selectivity.
Physicochemical Properties
  • Solubility : The m-tolyl group’s hydrophobicity may reduce aqueous solubility compared to the more polar trifluoromethoxy analog .

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